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Compound of Interest

Compound Name: C14 Ceramide

Cat. No.: B014002 Get Quote

Introduction

Ceramides are a class of bioactive sphingolipids that function as critical signaling molecules in

a variety of cellular processes, including apoptosis, cell cycle arrest, and inflammation.[1][2][3]

They are composed of a sphingoid base, such as sphingosine, and an amide-linked fatty acid.

The length of the fatty acid chain can vary, giving rise to a diverse range of ceramide species,

each with potentially distinct biological functions. C14 Ceramide (N-myristoyl-D-erythro-

sphingosine) is an endogenous ceramide generated by ceramide synthase 6.[4][5] Due to its

well-defined structure and properties, C14 Ceramide is an excellent internal standard for the

quantification of other ceramide species in complex biological samples using lipidomic

approaches, particularly those employing liquid chromatography-tandem mass spectrometry

(LC-MS/MS).[6][7]

Physicochemical Properties of C14 Ceramide
A comprehensive understanding of the physicochemical properties of C14 Ceramide is

essential for its effective use as a standard.
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Property Value Reference

Chemical Name

N-[(1S,2R,3E)-2-hydroxy-1-

(hydroxymethyl)-3-

heptadecen-1-yl]-

tetradecanamide

[4]

Synonyms
Cer(d18:1/14:0), N-myristoyl-

D-erythro-sphingosine
[4][8][9]

Molecular Formula C₃₂H₆₃NO₃ [4][8][10]

Molecular Weight 509.85 g/mol [8][9]

Appearance Crystalline solid [4]

Storage Temperature -20°C [9]

C14 Ceramide in Mass Spectrometry
In lipidomic analyses, C14 Ceramide is frequently used as an internal standard to correct for

variations in sample preparation and instrument response. The following table summarizes key

parameters for its detection and quantification by LC-MS/MS.

Parameter Value/Range Reference

Typical LC Column C8 or C18 reverse-phase [6][11]

Ionization Mode
Positive ion electrospray

(ESI+)
[12]

Detection Method
Multiple Reaction Monitoring

(MRM)
[7]

Linear Dynamic Range 2.8–178 ng [6]

Limit of Detection (LOD) 5–50 pg/ml [6]

Limit of Quantification (LOQ) 5–50 pg/ml [6]

Protocols
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I. Protocol for Lipid Extraction from Biological Samples
This protocol describes a common method for extracting lipids, including ceramides, from

biological matrices such as plasma, tissues, or cultured cells. The Bligh and Dyer method is a

widely used liquid-liquid extraction technique.[6]

Materials:

Biological sample (e.g., 100 µL plasma, 10-20 mg tissue, 1x10⁶ cells)

C14 Ceramide internal standard solution (in a suitable solvent like chloroform or ethanol)

Chloroform

Methanol

Deionized water

Glass centrifuge tubes

Vortex mixer

Centrifuge

Nitrogen evaporator or SpeedVac

Procedure:

To a glass centrifuge tube, add the biological sample.

Add a known amount of C14 Ceramide internal standard solution.

Add chloroform and methanol in a ratio of 1:2 (v/v) to the sample, resulting in a single-phase

mixture. For every 100 µL of aqueous sample, use 100 µL of chloroform and 200 µL of

methanol.

Vortex the mixture thoroughly for 1-2 minutes to ensure complete mixing and disruption of

cell membranes.
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Add chloroform and deionized water, each equal to the initial volume of chloroform used in

step 3. This will induce phase separation.

Vortex the mixture again for 1-2 minutes.

Centrifuge the sample at 2000-3000 x g for 10-15 minutes to facilitate the separation of the

aqueous and organic layers.

Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur

pipette and transfer it to a new glass tube.

Dry the extracted lipids under a gentle stream of nitrogen or using a SpeedVac.

The dried lipid extract can be stored at -80°C until analysis.

II. Protocol for Ceramide Quantification by LC-MS/MS
This protocol provides a general workflow for the quantification of endogenous ceramides using

C14 Ceramide as an internal standard.

Materials:

Dried lipid extract (from Protocol I)

LC-MS grade solvents (e.g., acetonitrile, isopropanol, water, formic acid, ammonium

formate)

C8 or C18 reverse-phase HPLC column

Tandem mass spectrometer equipped with an electrospray ionization (ESI) source

Procedure:

Sample Reconstitution: Reconstitute the dried lipid extract in a suitable volume of the initial

mobile phase (e.g., 100 µL of acetonitrile/isopropanol/water 65:30:5 v/v/v).[11]

Chromatographic Separation:

Inject the reconstituted sample onto the LC system.
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Separate the lipid species using a gradient elution program. A typical gradient might start

with a high percentage of aqueous mobile phase and ramp up to a high percentage of

organic mobile phase.

Mass Spectrometric Detection:

Analyze the eluent using a tandem mass spectrometer operating in positive ion mode.

Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify each ceramide

species and the C14 Ceramide internal standard. The MRM transitions are based on the

precursor-to-product ion fragmentation of each analyte.

Data Analysis:

Integrate the peak areas for each endogenous ceramide and the C14 Ceramide internal

standard.

Calculate the ratio of the peak area of each endogenous ceramide to the peak area of the

C14 Ceramide internal standard.

Quantify the concentration of each endogenous ceramide by comparing these ratios to a

calibration curve generated using known amounts of authentic ceramide standards.

Visualizations
Ceramide De Novo Synthesis Pathway
The de novo synthesis pathway is a primary route for ceramide production within the cell,

starting from simple precursors.
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Caption: De novo synthesis of ceramide in the endoplasmic reticulum.

Sphingomyelin Hydrolysis Pathway
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Ceramide can also be generated through the breakdown of sphingomyelin, a major component

of cell membranes.
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Caption: Generation of ceramide from sphingomyelin hydrolysis.

Experimental Workflow for Lipidomic Analysis
This diagram outlines the key steps in a typical lipidomic analysis workflow for ceramide

quantification.
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Caption: Workflow for ceramide quantification using LC-MS/MS.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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